molecular formula C13H18N4OS2 B15216712 Theophylline, 8-cyclohexylthio-2-thio- CAS No. 6466-13-3

Theophylline, 8-cyclohexylthio-2-thio-

Cat. No.: B15216712
CAS No.: 6466-13-3
M. Wt: 310.4 g/mol
InChI Key: FNSPVSWZNXLSCT-UHFFFAOYSA-N
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Description

Theophylline, 8-cyclohexylthio-2-thio- is a chemical compound that belongs to the class of xanthine derivatives. It is structurally related to theophylline, a well-known bronchodilator used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease. The addition of the cyclohexylthio and thio groups to the theophylline structure imparts unique chemical and biological properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Theophylline, 8-cyclohexylthio-2-thio- typically involves the introduction of the cyclohexylthio and thio groups to the theophylline core. One common method is the nucleophilic substitution reaction where theophylline is reacted with cyclohexylthiol and a suitable thio reagent under controlled conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide or tetrahydrofuran, with the presence of a base like sodium hydride to facilitate the substitution.

Industrial Production Methods: In an industrial setting, the production of Theophylline, 8-cyclohexylthio-2-thio- may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions: Theophylline, 8-cyclohexylthio-2-thio- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the thio groups to thiols or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where the cyclohexylthio or thio groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Theophylline, 8-cyclohexylthio-2-thio- has several scientific research applications, including:

    Chemistry: It is used as a model compound in studies of nucleophilic substitution and oxidation-reduction reactions.

    Biology: The compound’s unique structure makes it a valuable tool in studying the interactions of xanthine derivatives with biological targets such as enzymes and receptors.

    Medicine: Research into the pharmacological properties of Theophylline, 8-cyclohexylthio-2-thio- may reveal potential therapeutic applications, particularly in respiratory diseases and other conditions where xanthine derivatives are effective.

    Industry: The compound’s chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

Theophylline, 8-cyclohexylthio-2-thio- exerts its effects through several mechanisms:

    Phosphodiesterase Inhibition: Similar to theophylline, it inhibits phosphodiesterase enzymes, leading to increased levels of cyclic AMP and subsequent bronchodilation.

    Adenosine Receptor Blockade: The compound can block adenosine receptors, preventing adenosine-mediated bronchoconstriction and other effects.

    Histone Deacetylase Activation: It may also activate histone deacetylases, which can influence gene expression and have anti-inflammatory effects.

Comparison with Similar Compounds

    Theophylline: A well-known bronchodilator with similar pharmacological properties but lacking the cyclohexylthio and thio groups.

    Caffeine: Another xanthine derivative with stimulant effects on the central nervous system.

    Theobromine: A xanthine derivative found in chocolate, with mild stimulant and diuretic effects.

Uniqueness: Theophylline, 8-cyclohexylthio-2-thio- is unique due to the presence of the cyclohexylthio and thio groups, which impart distinct chemical and biological properties. These modifications can enhance its interactions with biological targets and potentially improve its therapeutic profile compared to other xanthine derivatives.

Properties

CAS No.

6466-13-3

Molecular Formula

C13H18N4OS2

Molecular Weight

310.4 g/mol

IUPAC Name

8-cyclohexylsulfanyl-1,3-dimethyl-2-sulfanylidene-7H-purin-6-one

InChI

InChI=1S/C13H18N4OS2/c1-16-10-9(11(18)17(2)13(16)19)14-12(15-10)20-8-6-4-3-5-7-8/h8H,3-7H2,1-2H3,(H,14,15)

InChI Key

FNSPVSWZNXLSCT-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=S)C)NC(=N2)SC3CCCCC3

Origin of Product

United States

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